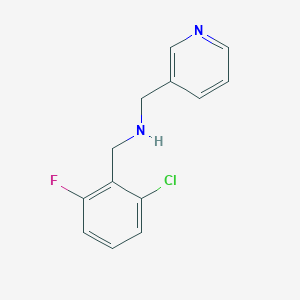

(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine is an organic compound that features a benzyl group substituted with chlorine and fluorine atoms, attached to a pyridin-3-ylmethyl-amine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and pyridin-3-ylmethyl-amine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Procedure: The 2-chloro-6-fluorobenzyl chloride is reacted with pyridin-3-ylmethyl-amine in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of oxides or hydroxylated products.

Reduction: Formation of amines or other reduced derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent, particularly in the context of targeting specific biological pathways. Its structural features allow it to interact with various receptors and enzymes, making it a candidate for drug development.

Antitumor Activity

Recent studies have highlighted the compound's ability to inhibit certain cancer cell lines. For instance, its structural similarity to known inhibitors of protein arginine methyltransferase 5 (PRMT5) suggests that it may act as a PRMT5 inhibitor, which has implications for treating malignancies such as non-small cell lung cancer and melanoma .

Antitubercular Properties

Research indicates that derivatives of this compound exhibit antitubercular activity against Mycobacterium tuberculosis strains. The mechanism of action appears to involve disruption of cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of (2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine is crucial for optimizing its pharmacological properties.

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyridine ring | Increased potency against TRPV1 receptors |

| Alteration of the benzyl group | Modulation of binding affinity |

| Variation in halogen placement | Impact on solubility and bioavailability |

Studies have shown that specific modifications can enhance the compound's binding affinity to target proteins, thereby improving its efficacy .

TRPV1 Antagonism

A notable study focused on the compound's interaction with the transient receptor potential vanilloid 1 (TRPV1). The research demonstrated that this compound acts as a potent antagonist, exhibiting enhanced specificity compared to other known antagonists. The docking studies revealed critical hydrogen bonds that contribute to its binding affinity, suggesting a novel mechanism of action .

Analgesic Properties

In a neuropathic pain model, compounds derived from this compound were evaluated for their analgesic effects. The findings indicated significant pain relief comparable to established analgesics, thereby supporting its potential as a therapeutic agent for pain management .

Mécanisme D'action

The mechanism of action of (2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-6-fluorobenzyl chloride

- 2-Chloro-6-fluorobenzyl bromide

- 2-Chloro-6-fluorobenzaldehyde

Uniqueness

(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine is unique due to the presence of both chlorine and fluorine atoms on the benzyl group, which can significantly influence its reactivity and biological activity compared to other similar compounds

Activité Biologique

(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of halogen substituents, such as chlorine and fluorine, enhances its binding affinity to biological targets, which may lead to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the compound's reactivity and binding characteristics, potentially modulating various biological pathways. This interaction may enhance the compound's efficacy against microbial organisms and cancer cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. The compound has shown promising results in inhibiting the growth of several bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial properties. For instance, derivatives similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Staphylococcus aureus and Escherichia coli, suggesting significant antibacterial activity .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. The compound's structure allows it to interact with cancer cell pathways, potentially leading to apoptosis or inhibition of tumor growth.

Research Findings

A synthesis study involving new pyridine derivatives reported that certain compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following observations have been made:

- Halogen Substituents : The presence of chlorine and fluorine increases binding affinity.

- Pyridine Ring Modifications : Alterations in the pyridine structure can enhance or diminish activity.

- Amine Group Reactivity : The nucleophilicity of the amine group can be influenced by nearby electron-withdrawing groups.

Propriétés

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN2/c14-12-4-1-5-13(15)11(12)9-17-8-10-3-2-6-16-7-10/h1-7,17H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVNLPRYCOWHGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CNCC2=CN=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641509 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.